
AZD3514
Descripción general
Descripción
AZD3514 es un compuesto oralmente biodisponible de primera clase que funciona como un inhibidor del receptor de andrógenos y un down-regulador selectivo del receptor de andrógenos. Se estudia principalmente por su potencial en el tratamiento del cáncer de próstata resistente a la castración, una forma de cáncer de próstata que continúa progresando a pesar de la reducción de los niveles de andrógenos .
Mecanismo De Acción
AZD3514 ejerce sus efectos al dirigirse al receptor de andrógenos, un factor clave en la progresión del cáncer de próstata resistente a la castración. El compuesto se une al dominio de unión al ligando del receptor de andrógenos, inhibiendo su translocación nuclear y disminuyendo los niveles del receptor . Este doble mecanismo de acción da como resultado la inhibición de la señalización del receptor de andrógenos, lo que lleva a una reducción del crecimiento tumoral y niveles disminuidos de antígeno prostático específico .
Análisis Bioquímico
Biochemical Properties
AZD3514 plays a pivotal role in biochemical reactions by interacting with the androgen receptor (AR). It binds to the AR ligand-binding domain with high selectivity, inhibiting both androgen-dependent and androgen-independent AR signaling . This interaction leads to a dose-dependent inhibition of cell survival in prostate cancer cells expressing wild-type and mutated AR . Additionally, this compound reduces prostate-specific antigen (PSA) synthesis and AR protein levels, further disrupting AR signaling pathways .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In prostate cancer cells, it inhibits cell growth and induces apoptosis by disrupting AR signaling . The compound also affects cell signaling pathways, leading to a rapid reduction in PSA synthesis and a decrease in PSA mRNA levels . Furthermore, this compound influences gene expression by inhibiting the translocation of AR from the cytoplasm to the nucleus, thereby preventing AR-mediated transcriptional activation .
Molecular Mechanism
The molecular mechanism of this compound involves two distinct pathways: inhibition of ligand-driven nuclear translocation of AR and downregulation of AR protein levels . By binding to the AR ligand-binding domain, this compound prevents the conformational changes required for AR dimerization and nuclear translocation . This inhibition disrupts AR signaling and reduces the expression of AR target genes, such as PSA and TMPRSS2 . Additionally, this compound downregulates AR protein levels, further impairing AR signaling and promoting apoptosis in prostate cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits rapid inhibition of AR signaling, with significant reductions in PSA synthesis and AR protein levels occurring within hours of treatment . These effects are sustained over time, with maximal inhibition observed within 18-24 hours . Long-term studies have shown that this compound maintains its efficacy in reducing AR signaling and promoting apoptosis in prostate cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In castrated rat assays, oral dosing of this compound at 100 mg/kg once daily significantly inhibited testosterone-induced growth of sexual accessory organs . Higher doses, such as 2000 mg BID, were found to be non-tolerable due to grade 2 toxicities, including nausea and vomiting . Lower doses demonstrated moderate anti-tumor activity with significant PSA declines and objective responses in prostate cancer models .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate AR signaling. The compound interacts with enzymes and cofactors that modulate AR activity, leading to a reduction in AR protein levels and inhibition of AR-mediated transcription . These interactions disrupt metabolic flux and alter metabolite levels, contributing to the compound’s anti-tumor effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to AR and other nuclear hormone receptors . This distribution pattern is crucial for its efficacy in inhibiting AR signaling and promoting apoptosis in prostate cancer cells .
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound inhibits the nuclear translocation of AR, preventing its accumulation in the nucleus and subsequent transcriptional activation of AR target genes . This inhibition is mediated by targeting signals and post-translational modifications that direct this compound to specific cellular compartments . By disrupting AR localization, this compound effectively impairs AR signaling and induces apoptosis in prostate cancer cells .
Análisis De Reacciones Químicas
AZD3514 experimenta varios tipos de reacciones químicas, centrándose principalmente en su interacción con el receptor de andrógenos. Inhibe tanto las vías de señalización dependientes de andrógenos como independientes de andrógenos. El compuesto modula la señalización del receptor de andrógenos a través de dos mecanismos distintos: la inhibición de la translocación nuclear impulsada por ligandos del receptor de andrógenos y la regulación a la baja de los niveles del receptor . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ligandos del receptor de andrógenos y varias líneas celulares que expresan el receptor de andrógenos. Los productos principales formados a partir de estas reacciones suelen estar relacionados con la inhibición de la señalización del receptor de andrógenos y la reducción de los niveles de antígeno prostático específico .
Aplicaciones Científicas De Investigación
Introduction to AZD3514
This compound is a selective androgen receptor down-regulator (SARD) that has been developed for the treatment of castration-resistant prostate cancer (CRPC). This compound functions by inhibiting both androgen-dependent and -independent signaling pathways associated with the androgen receptor, making it a promising candidate in the ongoing battle against prostate cancer, particularly in cases resistant to standard therapies.
Prostate Cancer Treatment
This compound has been primarily studied in the context of prostate cancer. Its clinical applications include:
- Castration-Resistant Prostate Cancer : In early-phase clinical trials, this compound was administered to patients with CRPC. Notable findings include:
Pharmacokinetics and Dosing
Clinical studies have explored various dosing regimens for this compound:
- Initial studies indicated a once-daily oral dosing schedule, which was later modified to twice-daily dosing to enhance drug exposure.
- The most common adverse effects reported were nausea and vomiting, which were manageable but significant enough to influence dosing strategies .
Efficacy and Safety Profiles
The efficacy of this compound has been documented through various studies:
Study | Patient Population | Dosing Regimen | PSA Decline ≥50% | Objective Response Rate |
---|---|---|---|---|
Study 1 | 49 patients with CRPC | 100 mg QD / 1000 mg BID | 13% | 17% |
Study 2 | 13 patients with CRPC | 250 mg QD | Data not specified | Data not specified |
These results underscore this compound's potential as an effective treatment option, although further research is necessary to optimize its use and mitigate side effects .
Comparación Con Compuestos Similares
AZD3514 es único en su doble mecanismo de acción, lo que lo distingue de otros inhibidores del receptor de andrógenos. Los compuestos similares incluyen bicalutamida y enzalutamida, que también se dirigen al receptor de andrógenos pero no muestran el mismo nivel de regulación a la baja del receptor . Otro compuesto con propiedades similares es ARD1, que también inhibe el crecimiento de tumores de próstata independientes de andrógenos .
Métodos De Preparación
La síntesis de AZD3514 implica múltiples pasos, incluida la preparación de compuestos intermedios y sus reacciones subsecuentes en condiciones específicas. Las rutas sintéticas exactas y los métodos de producción industrial son propietarios y la información detallada no está fácilmente disponible en la literatura pública. el compuesto se formula para la administración oral, con estudios que exploran varios esquemas de dosificación para optimizar su perfil farmacocinético .
Actividad Biológica
AZD3514 is a first-in-class, orally bioavailable small molecule designed to modulate androgen receptor (AR) signaling, particularly in the context of castration-resistant prostate cancer (CRPC). It functions through two primary mechanisms: inhibiting the ligand-driven nuclear translocation of AR and downregulating AR levels. This dual action distinguishes this compound from other AR antagonists, making it a promising candidate for treating advanced prostate cancer.
This compound's mechanism involves:
- Inhibition of AR Translocation : this compound prevents the translocation of AR from the cytoplasm to the nucleus, thereby blocking its activity.
- Downregulation of AR Protein : Unlike traditional antagonists such as bicalutamide, this compound reduces AR protein levels over time, which is crucial for long-term efficacy against CRPC.
In Vitro Studies
- Cell Line Studies : this compound demonstrated significant inhibition of cell growth in AR-positive prostate cancer cell lines (e.g., LNCaP and VCaP) but was ineffective in AR-negative lines (e.g., DU145) .
- PSA Reduction : Treatment with this compound led to rapid decreases in PSA synthesis, with notable reductions observed within 2-3 hours post-treatment .
In Vivo Studies
- Animal Models : In juvenile male rats, this compound inhibited testosterone-induced development of seminal vesicles. In adult rats bearing androgen-dependent Dunning R3327H tumors, this compound significantly suppressed tumor growth .
- Castrated Rat Assay : Administration of this compound at 100 mg/kg/day resulted in reduced AR levels and PSA expression in vivo .
Clinical Trials
This compound has undergone several clinical evaluations:
- Phase I Trials : Initial studies indicated moderate anti-tumor activity with some patients experiencing significant declines in PSA levels (≥50%) . However, side effects such as nausea and vomiting were prevalent.
- Dosage and Administration : Patients were treated with escalating doses, revealing a dose-dependent relationship between this compound and its therapeutic effects .
Summary of Clinical Findings
Study Phase | Patient Count | Starting Dose | PSA Decline (≥50%) | Objective Responses |
---|---|---|---|---|
Phase I | 49 | 100 mg | 9/70 (13%) | 4/24 (17%) |
Phase I | 13 | 250 mg | - | - |
Case Study 1
A patient with advanced CRPC treated with this compound showed a notable reduction in PSA levels after three weeks of therapy. The patient reported manageable side effects, primarily mild nausea.
Case Study 2
Another patient experienced stable disease for six months on this compound. The treatment led to a significant decrease in tumor size as assessed by imaging studies, highlighting the potential for durable responses.
Propiedades
IUPAC Name |
1-[4-[2-[4-[1-[3-(trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]phenoxy]ethyl]piperazin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32F3N7O2/c1-18(36)33-14-12-32(13-15-33)16-17-37-21-4-2-19(3-5-21)20-8-10-34(11-9-20)23-7-6-22-29-30-24(25(26,27)28)35(22)31-23/h2-5,20H,6-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEYDSHPKCSIJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32F3N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677133 | |
Record name | 1-{4-[2-(4-{1-[3-(Trifluoromethyl)-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}phenoxy)ethyl]piperazin-1-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240299-33-5 | |
Record name | AZD 3514 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240299-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AZD-3514 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1240299335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-{4-[2-(4-{1-[3-(Trifluoromethyl)-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}phenoxy)ethyl]piperazin-1-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1240299-33-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZD-3514 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/127DSS8X7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: AZD3514 is a selective androgen receptor downregulator (SARD). [, ] It binds to the androgen receptor (AR) ligand-binding domain, preventing androgen binding and subsequent AR-mediated signaling. [, ] This leads to the inhibition of AR-dependent transcription and downstream effects like reduced prostate-specific antigen (PSA) synthesis. [, ]
ANone: Unlike bicalutamide, which primarily blocks androgen binding, this compound also downregulates AR protein levels. [, ] This dual mechanism contributes to its potential in treating CRPC, even in cells resistant to conventional anti-androgens. []
ANone: this compound inhibits ligand-driven nuclear translocation of the androgen receptor and downregulates AR protein levels. [] This leads to a decrease in AR-dependent transcription, resulting in reduced prostate-specific antigen (PSA) synthesis and inhibition of cell growth in AR-expressing prostate cancer cells. [, ]
ANone: While the provided abstracts don't explicitly mention the molecular formula and weight, this information can be deduced from the full chemical name: 1-(4-(2-(4-(1-(3-(Trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)piperazin-1-yl)ethanone. The molecular formula is C26H32F3N9O2, and the molecular weight is 563.58 g/mol.
ANone: The provided abstracts do not include specific spectroscopic data for this compound.
ANone: The provided research papers primarily focus on the pharmacological aspects of this compound. Information regarding its material compatibility, catalytic properties, computational chemistry data, analytical methods, and environmental impact is not included in these research papers.
ANone: The research highlights a time-dependent effect on this compound pharmacokinetics, specifically a reduction in exposure with continuous dosing. [] This suggests the need for further investigation into its stability and potential formulation strategies to improve its pharmacokinetic profile.
ANone: While the provided abstracts don't specifically mention SHE regulations, adherence to ethical guidelines and regulatory standards is implicit in conducting preclinical and clinical research. [, ]
ANone: Initial clinical studies using a once-daily dosing schedule of this compound were modified to a twice-daily regimen to counteract the time-dependent reduction in exposure and achieve sufficient drug levels. [] This highlights the importance of optimizing dosing strategies based on PK data.
ANone: Research suggests that low baseline testosterone levels may enhance the PSA reduction effects of this compound. [] Conversely, combining this compound with abiraterone acetate, a drug that lowers testosterone, did not lead to significant PSA decreases. [] This highlights the complex interplay between this compound and the androgen axis.
ANone: Preclinical studies demonstrate this compound's ability to inhibit the growth of AR-dependent Dunning R3327H prostate tumors in rats. [] Additionally, this class of compounds showed antitumor activity in the HID28 mouse model of CRPC, an androgen-independent model. []
ANone: In vitro studies showed promising results with this compound inhibiting cell growth in bicalutamide-resistant (LNCaP-CR) and androgen-independent (LNCaP-AI) prostate cancer cell lines. [] This suggests potential for overcoming resistance mechanisms associated with conventional anti-androgens.
ANone: While the provided information doesn't delve into specific resistance mechanisms for this compound, it highlights its activity in CRPC models resistant to bicalutamide and androgen deprivation therapy. [, ] This suggests a distinct resistance profile compared to existing therapies, warranting further investigation.
ANone: The primary focus of the provided research is on understanding the mechanism of action, PK/PD, and preliminary efficacy of this compound. As such, information regarding specific drug delivery strategies, biomarkers for predicting efficacy, or diagnostics is not included.
ANone: The research on this compound reflects the ongoing pursuit of novel therapies for CRPC, particularly those targeting the androgen receptor signaling axis. It represents a step forward in developing SARDs as a potential treatment strategy for this challenging disease. [, ]
ANone: The development and study of this compound exemplify the collaborative nature of pharmaceutical research, involving expertise in medicinal chemistry, pharmacology, oncology, and clinical research. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.